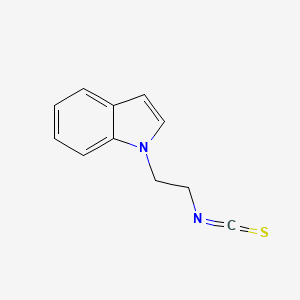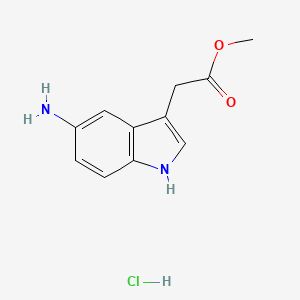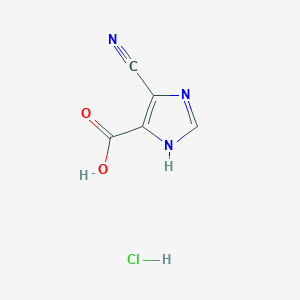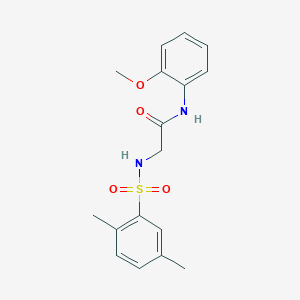
1-(2-isothiocyanatoethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. Unfortunately, specific information about the physical and chemical properties of “1-(2-isothiocyanatoethyl)-1H-indole” is not available .科学的研究の応用
Synthesis and Functionalization
1-(2-Isothiocyanatoethyl)-1H-indole is a derivative of the indole nucleus, which is a structural component in many biologically active compounds. Research has extensively explored the synthesis and functionalization of indoles, including this compound. The development of various synthesis methods, such as palladium-catalyzed reactions, has been a significant area of study, enhancing the accessibility of complex molecules like indoles for pharmaceutical and agrochemical applications (Cacchi & Fabrizi, 2005).
Solubility and Thermodynamic Studies
The solubility of indole derivatives, including this compound, in various organic solvents has been measured, offering insights into their physical properties. This information is crucial for their application in organic synthesis and the development of pharmaceuticals (Liu, Chen, An, & Li, 2020).
Antifungal Activity
Indole derivatives have been studied for their antifungal properties. For example, specific reactions involving indole-2-carbonyl isothiocyanate have led to the creation of compounds with notable antifungal activity. This aspect of indole chemistry is particularly relevant in the search for new, effective antifungal agents (Kutschy, Suchý, Dzurilla, Takasugi, & Kováčik, 2000).
Cytotoxic Activity and Potential in Cancer Research
The cytotoxic activity of indole derivatives, including this compound, has been a topic of significant research. Studies have shown that certain indole compounds exhibit high cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. Additionally, in silico studies on indole scaffolds have suggested their role in anti-SARS CoV-2 therapy, demonstrating the broad spectrum of indole applications in medicinal chemistry (Gobinath, Packialakshmi, Vijayakumar, Abdellattif, Shahbaaz, Idhayadhulla, & Surendrakumar, 2021).
Anion Sensing Abilities
The synthesis of indole derivatives and their application in anion sensing is another area of interest. Some indole derivatives have shown the ability to recognize and sense specific anions, which is significant for developing new sensing technologies and materials (Bayindir & Saracoglu, 2016).
作用機序
Target of Action
Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes involved in cancer development and progression . .
Mode of Action
Isothiocyanates generally work by forming covalent bonds with their targets, which can lead to changes in the function of these targets
Biochemical Pathways
Isothiocyanates can affect multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis
Result of Action
The molecular and cellular effects of isothiocyanates can include induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of the immune response
Action Environment
The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
特性
IUPAC Name |
1-(2-isothiocyanatoethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZLHSGVJXLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)
![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)
![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2587937.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)


